molecular formula C11H13Cl2F3N6O B1440130 2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride CAS No. 1177093-00-3

2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride

Cat. No. B1440130
CAS RN: 1177093-00-3
M. Wt: 373.16 g/mol
InChI Key: ZCDPGVADUIKJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride” is a chemical compound with the molecular weight of 373.16 . It is a solid substance and is a derivative of piperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3N6O.2ClH/c12-11(13,14)9-18-8(19-21-9)7-1-2-16-10(17-7)20-5-3-15-4-6-20;;/h1-2,15H,3-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 373.16 . .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Novel Antimicrobial Agents : Patel et al. (2012) synthesized a series of compounds based on various substituted piperazines and piperidines, showing antimicrobial activity against several bacterial and fungal strains. This suggests potential leads for drug discovery in antimicrobial agents Patel, R. V., Patel, A. B., Kumari, P., & Chikhalia, K. (2012). Medicinal Chemistry Research..

  • Antimicrobial Activity of Oxadiazole Derivatives : Krolenko et al. (2016) found strong antimicrobial activity in new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring Krolenko, K. Yu., Vlasov, S. V., & Zhuravel, I. A. (2016). Chemistry of Heterocyclic Compounds..

Anticancer Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins. The interaction between this compound and proteases can lead to the inhibition or activation of these enzymes, thereby affecting protein metabolism and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. For instance, high doses of this compound have been associated with liver and kidney toxicity in animal studies. These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, this compound is metabolized by cytochrome P450 enzymes, which are responsible for the oxidation and breakdown of many xenobiotics. The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, which play a role in its cellular uptake and distribution. Additionally, binding proteins can influence the localization and accumulation of this compound within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

3-(2-piperazin-1-ylpyrimidin-4-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N6O.2ClH/c12-11(13,14)9-18-8(19-21-9)7-1-2-16-10(17-7)20-5-3-15-4-6-20;;/h1-2,15H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDPGVADUIKJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=N2)C3=NOC(=N3)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride
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2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride
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2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride
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2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride
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2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride
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2-Piperazin-1-yl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine dihydrochloride

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